molecular formula C23H15BrO2 B14398849 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one CAS No. 87888-38-8

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one

Katalognummer: B14398849
CAS-Nummer: 87888-38-8
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: SWJZEQIBXDYBME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. The presence of bromine and phenyl groups in this compound makes it a unique compound with distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2H-pyran-2-one with triphenylphosphine in the presence of a base. The reaction conditions typically include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .

Analyse Chemischer Reaktionen

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine and phenyl groups allows it to form stable interactions with target molecules, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and phenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

87888-38-8

Molekularformel

C23H15BrO2

Molekulargewicht

403.3 g/mol

IUPAC-Name

3-bromo-4,5,6-triphenylpyran-2-one

InChI

InChI=1S/C23H15BrO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(26-23(21)25)18-14-8-3-9-15-18/h1-15H

InChI-Schlüssel

SWJZEQIBXDYBME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C(=C2C3=CC=CC=C3)Br)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.